molecular formula C5H4N4O B13119147 6-Amino-2-hydroxypyrimidine-4-carbonitrile CAS No. 548466-39-3

6-Amino-2-hydroxypyrimidine-4-carbonitrile

Cat. No.: B13119147
CAS No.: 548466-39-3
M. Wt: 136.11 g/mol
InChI Key: BVYZDKXAVHPDDG-UHFFFAOYSA-N
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Description

6-Amino-2-hydroxypyrimidine-4-carbonitrile is a heterocyclic compound that contains both amino and hydroxyl functional groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-hydroxypyrimidine-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of malononitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-hydroxypyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

6-Amino-2-hydroxypyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with nucleic acids, potentially interfering with DNA or RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 2-Amino-4,6-dimethylpyrimidine

Uniqueness

6-Amino-2-hydroxypyrimidine-4-carbonitrile is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, along with a nitrile group.

Properties

CAS No.

548466-39-3

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

4-amino-2-oxo-1H-pyrimidine-6-carbonitrile

InChI

InChI=1S/C5H4N4O/c6-2-3-1-4(7)9-5(10)8-3/h1H,(H3,7,8,9,10)

InChI Key

BVYZDKXAVHPDDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1N)C#N

Origin of Product

United States

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